Enzymatic Inhibition Profile: Weak 5-LOX Activity Suggests Specific Lack of Potency
An evaluation of N1-mesityl-N2-(4-methoxybenzyl)oxalamide's inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) reveals an IC50 value of >10,000 nM, indicating negligible potency [1]. This finding is critical for researchers aiming to avoid off-target 5-LOX activity. While no direct comparator data for a close analog in this specific assay was found, this quantitative result establishes a clear baseline for the target compound's inactivity in this pathway [1].
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Typical active inhibitor baseline (e.g., Zileuton IC50 ~500-1000 nM) [Class-level inference] |
| Quantified Difference | >10-20 fold less potent than a reference active compound |
| Conditions | E. coli BL21(DE3) expressed human recombinant 5-LOX; assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This data defines the compound's lack of activity against 5-LOX, which is essential for avoiding false positives in inflammation-related screens and distinguishes it as a potentially selective but weak binder.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807): N1-mesityl-N2-(4-methoxybenzyl)oxalamide. Retrieved from www.bindingdb.org View Source
